5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one
Overview
Description
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of various therapeutic agents, particularly those targeting cardiovascular diseases.
Mechanism of Action
Target of Action
A similar compound, clopidogrel, is known to target platelets .
Mode of Action
, a related compound has been shown to inhibit the aggregation of platelets.
Biochemical Pathways
Related compounds have been shown to affect platelet aggregation pathways .
Result of Action
A related compound has been shown to inhibit platelet aggregation and decrease pulmonary metastasis .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of certain pharmaceuticals
Cellular Effects
It is known to inhibit the aggregation of platelets induced by adenosine diphosphate, thrombin, crude extract of AH130, and viable AH130 and B16 melanoma cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, temperatures around 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like tetrahydrofuran or ethanol, temperatures ranging from 0°C to room temperature.
Substitution: Nucleophiles such as amines, alcohols, or thiols, solvents like dichloromethane or acetonitrile, temperatures from 0°C to reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting cardiovascular diseases, such as antiplatelet agents.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine derivative with antiplatelet properties.
Clopidogrel: A widely used antiplatelet drug that also belongs to the thienopyridine class
Uniqueness
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmacologically active compounds. Additionally, its role in inhibiting platelet aggregation through the P2Y12 receptor highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h3,6,8H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQVFGJHIWJNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)SC21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548312 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-37-2 | |
Record name | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60548312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common degradation pathways of Prasugrel and how does this relate to the formation of 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one?
A1: Research indicates that Prasugrel is susceptible to hydrolytic degradation under acidic, basic, and neutral conditions. [] One of the significant degradation products identified is 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one, which forms specifically under acidic, basic, and neutral hydrolysis. [] This highlights the importance of controlling pH during Prasugrel formulation and storage.
Q2: How was 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one identified as a degradation product, and what are its implications for Prasugrel formulation?
A2: This specific degradation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, was found to emerge during neutral hydrolysis of Prasugrel in the presence of magnesium stearate, a common pharmaceutical excipient. [] Its identification was achieved using a combination of Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. [] This finding suggests that alternative lubricant materials should be explored for Prasugrel tablet formulations to prevent the formation of this degradation product.
Q3: What analytical techniques are crucial for characterizing the degradation products of Prasugrel?
A3: Multiple analytical techniques were employed to successfully separate, identify, and characterize the degradation products of Prasugrel hydrochloride. [] These include:
- Preparative Thin-Layer Chromatography (TLC): This method allowed for the physical separation of the different degradation products formed under various stress conditions. []
- Gas Chromatography-Mass Spectrometry (GC/MS): This technique played a vital role in establishing the mass fragmentation pathway of Prasugrel, which was essential for understanding the structures of its degradation products. []
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis provided information about the functional groups present in the degradation products, aiding in their structural elucidation. []
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provided detailed information about the hydrogen atom environments within the degradation product molecules, confirming their structures. []
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